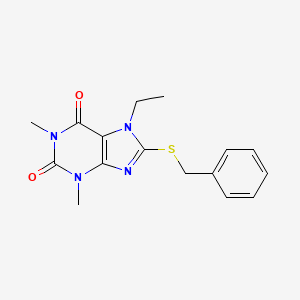
8-(benzylsulfanyl)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzylsulfanyl)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by the presence of a benzylsulfanyl group attached to the purine ring, which significantly influences its chemical properties and potential applications. Purine derivatives are well-known for their biological activities, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzylsulfanyl)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The introduction of the benzylsulfanyl group is achieved through a nucleophilic substitution reaction. Benzyl bromide is commonly used as the benzylating agent.
Ethylation and Methylation: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Catalysts: Use of phase-transfer catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Various nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the benzylsulfanyl group.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis.
Material Science: Its derivatives are explored for their electronic properties in organic semiconductors.
Biology and Medicine:
Antimicrobial Activity: Exhibits potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Anticancer Research: Studies suggest it may inhibit certain cancer cell lines by interfering with DNA synthesis.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of more complex therapeutic agents.
Agriculture: Potential use as a pesticide due to its biological activity.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzylsulfanyl group enhances its ability to bind to enzymes and receptors, modulating their activity. In antimicrobial applications, it disrupts cell wall synthesis or DNA replication. In anticancer research, it may inhibit enzymes involved in nucleotide synthesis, thereby preventing cell proliferation.
Comparison with Similar Compounds
- 8-(Methylsulfanyl)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-(Ethylsulfanyl)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Comparison:
- Uniqueness: The benzylsulfanyl group in 8-(benzylsulfanyl)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione provides unique steric and electronic properties, enhancing its binding affinity and specificity for certain biological targets.
- Activity: Compared to its methyl and ethyl analogs, the benzyl derivative often shows higher biological activity due to the increased hydrophobic interactions and potential for π-π stacking with aromatic residues in proteins.
Properties
IUPAC Name |
8-benzylsulfanyl-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-12-13(18(2)16(22)19(3)14(12)21)17-15(20)23-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBKSPJGQVOJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(ethylsulfanyl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6549961.png)
![3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6549976.png)
![8-(benzylsulfanyl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6549979.png)
![2-({3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide](/img/structure/B6549982.png)
![3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-[(2-oxopropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6549989.png)
![8-{[(4-fluorophenyl)methyl]sulfanyl}-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6549992.png)
![3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6549999.png)
![2-({3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-ethylacetamide](/img/structure/B6550016.png)
![2-({3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-propylacetamide](/img/structure/B6550018.png)
![7-ethyl-3-methyl-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6550023.png)
![7-ethyl-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6550046.png)
![7-ethyl-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6550054.png)
![ethyl 2-({7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6550064.png)
![methyl 2-({7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6550070.png)
